5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Overview
Description
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is an organic compound with the molecular formula C13H18BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, isopropoxy, and isobutoxy groups. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of a benzene derivative, followed by the introduction of isopropoxy and isobutoxy groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dichloro-2-isopropoxybenzene
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid
Uniqueness
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both isopropoxy and isobutoxy groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-1-chloro-3-(2-methylpropoxy)-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClO2/c1-8(2)7-16-12-6-10(14)5-11(15)13(12)17-9(3)4/h5-6,8-9H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDALFLHWYISDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)Br)Cl)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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